Cas no 2763976-03-8 (Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)

Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a synthetic organic compound with distinct advantages in pharmaceutical applications. This compound exhibits high purity and stability, ensuring consistent performance in chemical reactions. Its unique structural features contribute to its effectiveness as a precursor in the synthesis of biologically active molecules. The presence of the azabicyclo ring offers versatile synthetic pathways, making it a valuable tool in medicinal chemistry research.
Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate structure
2763976-03-8 structure
Product name:Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
CAS No:2763976-03-8
MF:C16H21NO2
Molecular Weight:259.3434445858
CID:6437139
PubChem ID:165985452

Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-37343777
    • 2763976-03-8
    • tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
    • Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
    • インチ: 1S/C16H21NO2/c1-15(2,3)19-14(18)16-9-12(10-16)13(17-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3
    • InChIKey: JSZLWRNPSGEBPI-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C12CC(C(C3C=CC=CC=3)N1)C2)=O

計算された属性

  • 精确分子量: 259.157228913g/mol
  • 同位素质量: 259.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 2.6

Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37343777-0.05g
tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2763976-03-8 95.0%
0.05g
$1632.0 2025-03-18
Enamine
EN300-37343777-2.5g
tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2763976-03-8 95.0%
2.5g
$3809.0 2025-03-18
Enamine
EN300-37343777-0.25g
tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2763976-03-8 95.0%
0.25g
$1789.0 2025-03-18
Enamine
EN300-37343777-10.0g
tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2763976-03-8 95.0%
10.0g
$8357.0 2025-03-18
Enamine
EN300-37343777-0.5g
tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2763976-03-8 95.0%
0.5g
$1866.0 2025-03-18
Enamine
EN300-37343777-1.0g
tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2763976-03-8 95.0%
1.0g
$1944.0 2025-03-18
Enamine
EN300-37343777-5.0g
tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2763976-03-8 95.0%
5.0g
$5635.0 2025-03-18
Enamine
EN300-37343777-0.1g
tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
2763976-03-8 95.0%
0.1g
$1711.0 2025-03-18

Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 関連文献

Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylateに関する追加情報

Introduction to Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No. 2763976-03-8)

Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by its CAS number 2763976-03-8, belongs to the class of azabicycloalkanes, which are known for their potential applications in drug design and development. The presence of a tert-butyl group and a phenyl ring in its molecular structure contributes to its distinct chemical behavior and reactivity, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular framework of Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate features a bicyclic system composed of three rings: two six-membered carbon rings and one nitrogen-containing heterocycle. This bicyclic core imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. The tert-butyl group enhances the lipophilicity of the compound, while the phenyl ring introduces additional electronic and steric effects that can influence its interactions with biological targets.

In recent years, there has been a growing interest in azabicycloalkanes as scaffolds for drug discovery due to their ability to mimic natural product structures and exhibit favorable pharmacokinetic properties. Studies have shown that compounds containing this motif can interact with biological macromolecules in unique ways, leading to potential applications in treating various diseases. The 3-phenyl substituent in Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate further diversifies its chemical space, enabling researchers to explore its potential as a building block for more complex molecules.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more elaborate pharmacophores. The azabicyclo[2.1.1]hexane core is particularly intriguing because it can be modified at multiple positions without compromising the overall structural integrity. This flexibility allows chemists to fine-tune the properties of the molecule, such as solubility, bioavailability, and target specificity, making it an attractive candidate for further development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate with greater accuracy than ever before. Molecular modeling studies suggest that this compound may have interactions with enzymes and receptors involved in metabolic pathways relevant to inflammation, cancer, and neurodegenerative diseases. These predictions are supported by experimental data from preliminary screenings, which have identified promising activities in vitro.

The synthesis of Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the bicyclic system requires careful selection of reaction conditions and reagents to ensure high yield and purity. However, recent methodologies have improved the efficiency of these synthetic routes, making it more feasible to produce this compound on a larger scale.

One particularly noteworthy approach involves the use of transition metal-catalyzed reactions to construct the azabicycloalkane core efficiently. These methods often provide excellent regioselectivity and stereoselectivity, which are critical for obtaining biologically active molecules with minimal side products. Additionally, the introduction of functional groups such as the tert-butyl ester can be achieved through well-established protocols, ensuring that subsequent modifications can be performed with high precision.

The pharmacological evaluation of Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is ongoing but has already revealed several intriguing findings. In cell-based assays, this compound has demonstrated modest inhibitory effects on certain kinases associated with cancer progression. Furthermore, preliminary animal studies suggest that it may have protective effects against neurodegenerative disorders by modulating inflammatory responses in the brain.

The potential therapeutic applications of this compound are still being explored, but its unique structure suggests that it could be developed into a lead molecule for drugs targeting multiple diseases simultaneously. The combination of structural rigidity provided by the bicyclic system and tunable electronic properties from substituents like the phenyl ring makes it an ideal candidate for further medicinal chemistry optimization.

In conclusion,Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS No.: 2763976-03-8) represents a promising entry point for developing novel therapeutic agents with applications ranging from oncology to neurology。 Its unique structural features, coupled with recent advances in synthetic and computational chemistry, position it as a valuable scaffold for future drug discovery efforts。 As research continues, further insights into its biological activity and pharmacological potential are expected, paving the way for innovative treatments based on this remarkable compound。

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